Ácido Bromo-PEG1

Descripción general

Descripción

The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications . This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Bromo-PEG1-acid is utilized to enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form stable conjugates allows for targeted delivery, improving therapeutic efficacy while minimizing side effects. The compound is particularly beneficial in the formulation of nanocarriers that transport therapeutic agents directly to target sites within the body.

PROTAC Technology

This compound plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. Bromo-PEG1-acid acts as a linker that connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase, facilitating targeted degradation through the ubiquitin-proteasome system. This application shows promise in cancer therapeutics by enabling the selective removal of oncogenic proteins.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Drug Solubility Enhancement | Increases solubility of hydrophobic drugs |

| Bioconjugation | Forms stable conjugates with biomolecules |

| PROTAC Linker | Connects ligands for targeted protein degradation |

| Nucleophilic Substitution | Facilitates reactions due to bromine leaving group |

Case Study: PROTAC Development

A significant study demonstrated the effectiveness of Bromo-PEG1-acid in synthesizing PROTACs targeting specific oncogenic proteins. The incorporation of this linker resulted in enhanced degradation rates of target proteins in cellular assays, showcasing its potential in cancer therapeutics. This research highlights the compound's versatility and efficacy in developing novel therapeutic strategies.

Mecanismo De Acción

Target of Action

Bromo-PEG1-Acid is a PEG-based PROTAC linker . The primary targets of Bromo-PEG1-Acid are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technology . The role of these targets varies, but they are typically disease-related proteins that are selectively degraded for therapeutic purposes .

Mode of Action

Bromo-PEG1-Acid interacts with its targets through a process called targeted protein degradation . The bromide (Br) group in Bromo-PEG1-Acid is a good leaving group for nucleophilic substitution reactions . This allows the compound to bind to its target proteins and induce their degradation . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The exact biochemical pathways affected by Bromo-PEG1-Acid depend on the specific proteins targeted for degradation. The general mechanism involves the ubiquitin-proteasome system, which is responsible for protein degradation in cells . By inducing the degradation of specific proteins, Bromo-PEG1-Acid can influence various cellular pathways and processes.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The molecular and cellular effects of Bromo-PEG1-Acid’s action are primarily related to the degradation of its target proteins . By selectively degrading disease-related proteins, Bromo-PEG1-Acid can potentially alter cellular functions and pathways, leading to therapeutic effects. The specific effects would depend on the proteins targeted for degradation.

Action Environment

The action, efficacy, and stability of Bromo-PEG1-Acid can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment could potentially affect the compound’s solubility and reactivity . Additionally, the presence of other biomolecules could influence the compound’s ability to bind to its targets and induce protein degradation

Análisis Bioquímico

Biochemical Properties

Bromo-PEG1-Acid plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the bromide group, which can participate in nucleophilic substitution reactions .

Molecular Mechanism

At the molecular level, Bromo-PEG1-Acid exerts its effects through its bromide group and carboxyl group. The bromide group can participate in nucleophilic substitution reactions, while the carboxyl group can form covalent bonds with proteins and other biomolecules .

Transport and Distribution

The transport and distribution of Bromo-PEG1-Acid within cells and tissues are likely influenced by its chemical structure. The hydrophilic PEG spacer may facilitate its distribution in aqueous environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bromo-PEG1-Acid can be synthesized through a series of chemical reactions involving the introduction of a bromo group and a carboxyl group to a PEG chain. The typical synthetic route involves the reaction of polyethylene glycol with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide .

Industrial Production Methods

In industrial settings, the production of Bromo-PEG1-Acid involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Bromo-PEG1-Acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Esterification: Reagents include alcohols and a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

Nucleophilic Substitution: The major products are substituted PEG derivatives where the bromo group is replaced by the nucleophile.

Esterification: The major products are PEG esters.

Comparación Con Compuestos Similares

Similar Compounds

Bromo-PEG2-Acid: Contains an additional PEG unit, providing greater solubility and flexibility.

Bromo-PEG3-Acid: Contains two additional PEG units, further enhancing solubility and flexibility.

Propargyl-PEG1-Acid: Features a propargyl group instead of a bromo group, offering different reactivity.

Uniqueness

Bromo-PEG1-Acid is unique due to its balance of hydrophilicity and reactivity. The single PEG unit provides sufficient solubility without significantly increasing the molecular weight, making it suitable for various applications. Its bromo group offers a versatile site for nucleophilic substitution, while the carboxyl group allows for further functionalization .

Actividad Biológica

Bromo-PEG1-Acid is a specialized compound that plays a significant role in biochemistry and molecular biology, particularly in the context of targeted protein degradation through the PROTAC (Proteolysis Targeting Chimera) technology. This article delves into the biological activity of Bromo-PEG1-Acid, its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

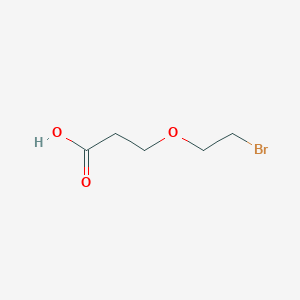

Bromo-PEG1-Acid is characterized by its heterobifunctional structure, featuring a bromine atom at one end and a carboxylic acid group at the other. Its molecular formula is , with a density of approximately and a boiling point around at 760 mmHg . This structure allows it to serve as an effective linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome pathway.

The primary mechanism of Bromo-PEG1-Acid involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, while the other targets the protein intended for degradation. The presence of Bromo-PEG1-Acid facilitates this dual binding, enhancing the efficacy of targeted protein degradation .

Antitumor Effects

Research has demonstrated that compounds utilizing Bromo-PEG1-Acid as a linker can effectively degrade oncogenic proteins, leading to reduced tumor growth in various cancer models. For instance, studies have shown that PROTACs designed with Bromo-PEG1-Acid can selectively target and degrade proteins involved in tumorigenesis, such as androgen receptors and mutant p53 .

Antimicrobial Properties

Although primarily recognized for its application in cancer therapy, there is emerging interest in the antimicrobial potential of PEGylated compounds. The PEG moiety enhances solubility and bioavailability, potentially improving the pharmacokinetics of antimicrobial agents when combined with Bromo-PEG1-Acid .

Case Study 1: Targeted Degradation in Cancer Therapy

A pivotal study published in EBioMedicine highlighted the effectiveness of PROTACs incorporating Bromo-PEG1-Acid in degrading specific oncogenes. The study reported significant tumor regression in xenograft models treated with these PROTACs compared to control groups .

| Study | Target Protein | Outcome |

|---|---|---|

| EBioMedicine (2018) | Androgen Receptor | Tumor regression observed |

| Cancer Research (2020) | Mutant p53 | Reduced cell viability |

Case Study 2: Antimicrobial Applications

In another investigation focusing on antimicrobial peptides (AMPs), researchers explored how PEGylation with compounds like Bromo-PEG1-Acid could enhance the activity of AMPs against resistant bacterial strains. Results indicated improved efficacy and reduced toxicity towards human cells .

Future Directions

The versatility of Bromo-PEG1-Acid suggests potential applications beyond cancer therapy, including its use in developing novel antimicrobial agents and other therapeutic modalities. Ongoing research aims to optimize its properties for enhanced biological activity and specificity.

Propiedades

IUPAC Name |

3-(2-bromoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBYHCQUFPLTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.